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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for creating

reliable ohmic contacts on both n-type and p-type gallium arsenide (GaAs). The formation of

low-resistance ohmic contacts is a critical step in the fabrication of high-performance GaAs-

based electronic and optoelectronic devices. This document outlines common metallization

schemes, deposition techniques, and annealing procedures, supported by quantitative data

and detailed experimental workflows.

Introduction to Ohmic Contacts on GaAs
An ideal ohmic contact is a metal-semiconductor junction that exhibits a linear current-voltage

(I-V) characteristic, offering minimal resistance to current flow in both directions. For GaAs,

which has a significant surface state density that can pin the Fermi level within the bandgap,

achieving a low-resistance ohmic contact requires careful selection of metallization schemes

and processing conditions. The primary mechanism for achieving ohmic behavior on

moderately doped GaAs is tunneling through a thin potential barrier, which is typically

accomplished by creating a heavily doped semiconductor layer at the metal-semiconductor

interface.

Common Metallization Schemes for Ohmic Contacts
on GaAs
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Several metal systems have been developed to form reliable ohmic contacts to both n-type and

p-type GaAs. The choice of metallization depends on the doping type of the GaAs, the desired

contact resistivity, and the thermal stability requirements of the device.

Ohmic Contacts to n-type GaAs
The most widely used metallization for n-type GaAs is the AuGe-based system, often with the

addition of Ni. The role of Ge is to act as an n-type dopant in GaAs, creating a heavily doped

n+ layer at the interface upon annealing. Ni is added to improve the adhesion and surface

morphology of the contact by preventing the "balling-up" of the AuGe eutectic during alloying.[1]

Another common system is the Pd/Ge-based contact. This is a non-alloyed, solid-phase

reaction contact that offers a smoother surface morphology and better-defined contact edges

compared to the alloyed AuGeNi system.[2][3] The formation of a stable palladium germanide

(PdGe) and the subsequent solid-phase epitaxy of Ge on GaAs leads to the formation of a

heavily doped n+ layer.[4]

Ohmic Contacts to p-type GaAs
For p-type GaAs, a common metallization scheme is Ti/Pt/Au.[5][6][7][8][9] In this non-alloyed

system, Ti adheres well to GaAs and can reduce native oxides on the surface. Pt acts as a

diffusion barrier to prevent the intermixing of Au and Ti, while Au serves as the top layer to

prevent oxidation and provide a low-resistance probing surface.[6] The ohmic contact formation

is primarily due to the tunneling of holes through the Schottky barrier at the metal/heavily-

doped p-GaAs interface.

Quantitative Data Summary
The following tables summarize the specific contact resistivity for various metallization

schemes on n-type and p-type GaAs under different annealing conditions.

Table 1: Ohmic Contacts to n-type GaAs

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://files01.core.ac.uk/download/pdf/61719144.pdf
https://pubs.aip.org/aip/apl/article-pdf/64/2/229/18500621/229_1_online.pdf
https://www.ovid.com/journals/jmsme/abstract/00009910-199708020-00001~performance-of-pdge-based-ohmic-contacts-to-n-type-gaas?redirectionsource=fulltextview
https://pubs.aip.org/aip/jap/article-pdf/62/3/942/18611932/942_1_online.pdf
https://pubs.aip.org/aip/apl/article-pdf/62/22/2801/18495791/2801_1_online.pdf
https://pubs.aip.org/avs/jvb/article-pdf/13/2/293/11573052/293_1_online.pdf
https://www.researchgate.net/publication/291238008_Formation_of_ohmic_contacts_to_P-GaAs
https://pubs.aip.org/aip/apl/article/62/22/2801/62188/Formation-of-extremely-low-resistance-Ti-Pt-Au
https://publica.fraunhofer.de/entities/publication/4ce3d282-f122-4df3-b947-2c3fc8dadaee
https://pubs.aip.org/avs/jvb/article-pdf/13/2/293/11573052/293_1_online.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b074776?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Metallizatio
n System

Doping
Concentrati
on (cm⁻³)

Deposition
Method

Annealing
Conditions

Specific
Contact
Resistivity
(Ω·cm²)

Reference(s
)

Ni/AuGe/Ni/A

u
2 x 10¹⁸ Sputtering

RTA, 420°C,

30s
~6 x 10⁻⁷

AuGe-Ni-Au 4 x 10¹⁷
E-beam

Evaporation
420°C, 20s 5.6 x 10⁻⁶ [1]

Pd/Ge 1 x 10¹⁸
E-beam

Evaporation

RTA, 400-

500°C
low 10⁻⁶ [2]

Pd/Ge/Au 1 x 10¹⁸ Evaporation 140°C, 48h 5.6 x 10⁻⁶ [10]

Pd/Sn 2 x 10¹³ -
360°C, 30

min
~3.26 x 10⁻⁵ [11]

PdGe ~2.5 x 10¹⁷ - 250°C 1.5 x 10⁻⁶ [12]

Table 2: Ohmic Contacts to p-type GaAs

Metallizatio
n System

Doping
Concentrati
on (cm⁻³)

Deposition
Method

Annealing
Conditions

Specific
Contact
Resistivity
(Ω·cm²)

Reference(s
)

Ti/Pt/Au 2 x 10²⁰
E-beam

Evaporation

RTA, 420-

530°C, 1-20s
2.8 x 10⁻⁸ [5][8][9]

Ti/Pt/Au 1.2 x 10²⁰
E-beam

Evaporation
Annealed 4.8 x 10⁻⁶ [7]

Cr/Pt/Au Be-implanted - Annealed 3.08 x 10⁻⁵ [7]

Experimental Protocols
Protocol for AuGe/Ni/Au Ohmic Contacts to n-GaAs
This protocol describes the fabrication of a standard alloyed ohmic contact to n-type GaAs.
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Materials and Equipment:

n-type GaAs wafer

Acetone, Isopropanol, Deionized (DI) water

HCl solution (e.g., HCl:H₂O = 1:1)

Photoresist and developer

Electron-beam evaporator with AuGe (eutectic, 88:12 wt%), Ni, and Au sources

Rapid Thermal Annealing (RTA) system

Nitrogen (N₂) gas source

Procedure:

Surface Preparation:

Clean the GaAs substrate by sonicating in acetone, isopropanol, and DI water for 5

minutes each.

Dry the substrate with a nitrogen gun.

Perform a native oxide etch by dipping the substrate in an HCl solution for 60 seconds,

followed by a DI water rinse and nitrogen drying.

Photolithography:

Spin-coat the photoresist on the GaAs substrate.

Expose the photoresist with the desired contact pattern using a mask aligner.

Develop the photoresist to create openings for metal deposition.

Metal Deposition:
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Immediately load the patterned substrate into the e-beam evaporator to minimize re-

oxidation.

Evacuate the chamber to a base pressure of < 1 x 10⁻⁶ Torr.

Sequentially deposit the following layers:

100 nm AuGe

25 nm Ni

200 nm Au

Lift-off:

Immerse the substrate in a solvent (e.g., acetone) to dissolve the photoresist and lift off

the unwanted metal, leaving the desired contact pattern.

Annealing:

Place the sample in the RTA system.

Purge the chamber with N₂ gas.

Ramp the temperature to 420°C and hold for 30 seconds.

Allow the sample to cool down in the N₂ ambient.

Protocol for Ti/Pt/Au Ohmic Contacts to p-GaAs
This protocol outlines the fabrication of a non-alloyed ohmic contact to p-type GaAs.

Materials and Equipment:

p-type GaAs wafer (heavily doped, >10¹⁹ cm⁻³)

Acetone, Isopropanol, Deionized (DI) water

Ammonium hydroxide solution (e.g., NH₄OH:H₂O = 1:10)
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Photoresist and developer

Electron-beam evaporator with Ti, Pt, and Au sources

Rapid Thermal Annealing (RTA) system

Nitrogen (N₂) gas source

Procedure:

Surface Preparation:

Clean the GaAs substrate by sonicating in acetone, isopropanol, and DI water for 5

minutes each.

Dry the substrate with a nitrogen gun.

Perform a native oxide etch by dipping the substrate in an ammonium hydroxide solution

for 30 seconds, followed by a DI water rinse and nitrogen drying.

Photolithography:

Follow the same photolithography steps as described in Protocol 4.1.

Metal Deposition:

Immediately load the patterned substrate into the e-beam evaporator.

Evacuate the chamber to a base pressure of < 1 x 10⁻⁶ Torr.

Sequentially deposit the following layers:

50 nm Ti

50 nm Pt

200 nm Au

Lift-off:
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Perform the lift-off process as described in Protocol 4.1.

Annealing:

Place the sample in the RTA system.

Purge the chamber with N₂ gas.

Ramp the temperature to a range of 420-450°C and hold for 30-60 seconds.

Allow the sample to cool down in the N₂ ambient.

Visualizations
Experimental Workflow for Ohmic Contact Fabrication
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Caption: Experimental workflow for fabricating ohmic contacts on GaAs.

Logical Relationship in AuGe-based Ohmic Contact
Formation on n-GaAs
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Caption: Key steps in the formation of an AuGe-based ohmic contact on n-GaAs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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